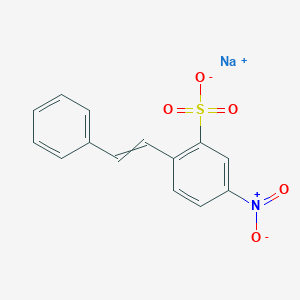
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt is a chemical compound with the molecular formula C14H10NNaO5S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonic acid group, a nitro group, and a phenylethenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt typically involves the nitration of 2-(2-phenylethenyl)benzenesulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, and the reaction is carried out under controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve large-scale nitration and neutralization processes, with careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the phenylethenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals, where its unique chemical properties are leveraged.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt can be compared with other similar compounds, such as:
Benzenesulfonic acid, 4-nitro-2-(2-phenylethenyl)-, sodium salt: This compound has a similar structure but with the nitro group in a different position, which can affect its chemical properties and reactivity.
Benzenesulfonic acid, 5-amino-2-(2-phenylethenyl)-, sodium salt: The amino group in place of the nitro group can lead to different chemical and biological activities.
Benzenesulfonic acid, 5-nitro-2-(2-phenylethyl)-, sodium salt: The absence of the double bond in the phenylethenyl group can result in different reactivity and applications.
Eigenschaften
CAS-Nummer |
10359-69-0 |
|---|---|
Molekularformel |
C14H10NNaO5S |
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
sodium;5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H11NO5S.Na/c16-15(17)13-9-8-12(14(10-13)21(18,19)20)7-6-11-4-2-1-3-5-11;/h1-10H,(H,18,19,20);/q;+1/p-1/b7-6+; |
InChI-Schlüssel |
MBOXOIPGVJIOIL-UHDJGPCESA-M |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10359-69-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















